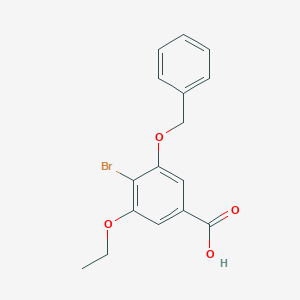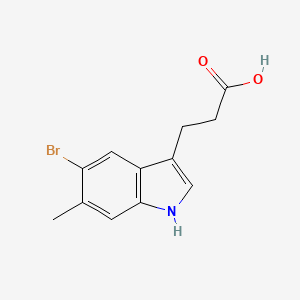
Methyl Nonadecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl nonadecenoate can be synthesized through the esterification of nonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield methyl esters and glycerol. The methyl esters are then separated and purified to obtain this compound.
化学反応の分析
Types of Reactions
Methyl nonadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid.
Reduction: Reduction of the ester group can yield nonadecanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl nonadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.
Biology: It serves as a model compound for studying lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
作用機序
Methyl nonadecenoate exerts its effects through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, modulating membrane fluidity, permeability, and organization. This interaction can influence various cellular processes, including lipid biosynthesis, storage, and transport.
類似化合物との比較
Similar Compounds
Methyl nonadecanoate: A saturated fatty acid methyl ester with similar applications but lacks the double bond present in methyl nonadecenoate.
Methyl oleate: Another unsaturated fatty acid methyl ester with a shorter carbon chain.
Methyl stearate: A saturated fatty acid methyl ester with a similar carbon chain length but no double bond.
Uniqueness
This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct physical and chemical properties. These properties make it particularly valuable for studying lipid interactions and developing specialized industrial applications.
特性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
methyl (E)-nonadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |
InChIキー |
AYVPTAOSEQFSHG-VHEBQXMUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC/C=C/C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)


![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)

![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)


